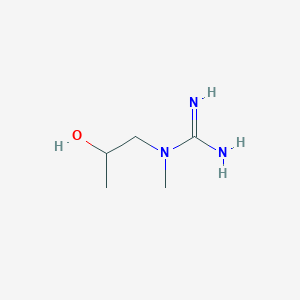
1-(2-Hydroxypropyl)-1-methylguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxypropyl)-1-methylguanidine, also known as S-15176, is a guanidine derivative that has shown potential in various scientific research applications. This compound was first synthesized in 2002 by researchers at Sumitomo Pharmaceuticals in Japan. Since then, it has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.
Wirkmechanismus
The exact mechanism of action of 1-(2-Hydroxypropyl)-1-methylguanidine is not fully understood. However, it is believed to work through the inhibition of advanced glycation end products (AGEs), which are formed when proteins and sugars react in the body. AGEs have been implicated in the development of various diseases, including diabetes and kidney disease.
Biochemical and Physiological Effects
Studies have shown that 1-(2-Hydroxypropyl)-1-methylguanidine has various biochemical and physiological effects. For example, it has been shown to reduce oxidative stress and inflammation in animal models of diabetes and kidney disease. Additionally, it has been shown to improve endothelial function, which is important for maintaining healthy blood vessels.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-Hydroxypropyl)-1-methylguanidine in lab experiments is its potential therapeutic applications in various diseases. Additionally, it has been shown to have low toxicity in animal models. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Hydroxypropyl)-1-methylguanidine. One area of interest is its potential therapeutic applications in human diseases, such as diabetes and kidney disease. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Finally, there is potential for the development of new derivatives of 1-(2-Hydroxypropyl)-1-methylguanidine with improved therapeutic properties.
Synthesemethoden
The synthesis method for 1-(2-Hydroxypropyl)-1-methylguanidine involves the reaction of 1-methylguanidine with 2-chloro-1-propanol in the presence of a base, such as potassium carbonate. The resulting product is then purified through a series of chromatography steps to yield the final compound.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxypropyl)-1-methylguanidine has been studied for its potential therapeutic applications in various diseases, including diabetes, hypertension, and kidney disease. In particular, it has shown promise in reducing blood glucose levels and improving insulin sensitivity in animal models of diabetes. Additionally, it has been shown to have protective effects on the kidneys in animal models of kidney disease.
Eigenschaften
CAS-Nummer |
176370-13-1 |
|---|---|
Molekularformel |
C5H13N3O |
Molekulargewicht |
131.18 g/mol |
IUPAC-Name |
1-(2-hydroxypropyl)-1-methylguanidine |
InChI |
InChI=1S/C5H13N3O/c1-4(9)3-8(2)5(6)7/h4,9H,3H2,1-2H3,(H3,6,7) |
InChI-Schlüssel |
RRPGJSFYYOETDT-UHFFFAOYSA-N |
SMILES |
CC(CN(C)C(=N)N)O |
Kanonische SMILES |
CC(CN(C)C(=N)N)O |
Synonyme |
Guanidine, N-(2-hydroxypropyl)-N-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methyl-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B68214.png)
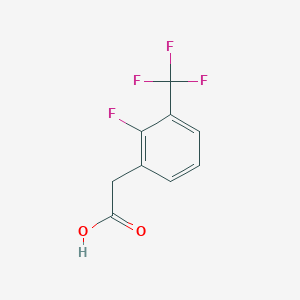
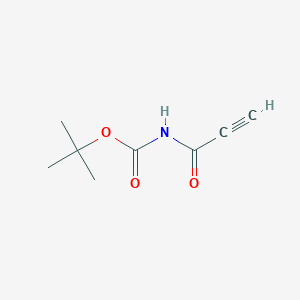

![Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (endo,anti)-(9CI)](/img/structure/B68223.png)
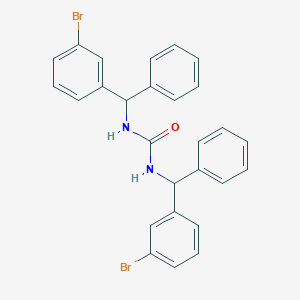

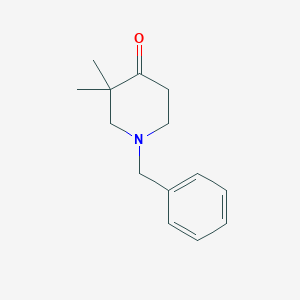
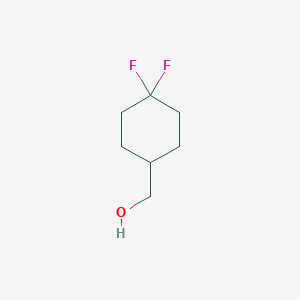
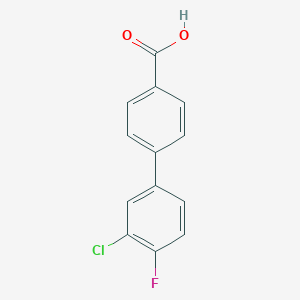
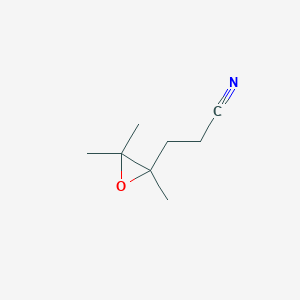
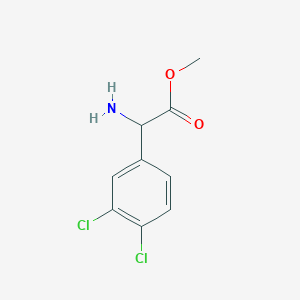
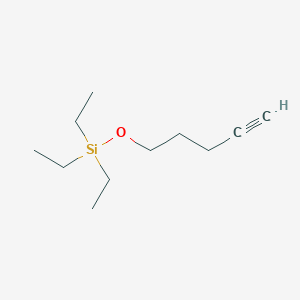
![Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(E)]]-(9CI)](/img/structure/B68240.png)